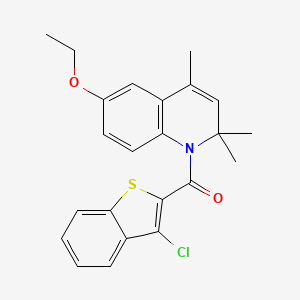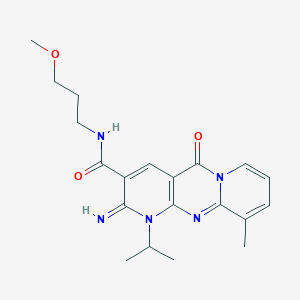![molecular formula C19H14FNO2 B11601125 2-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-8-yl acetate](/img/structure/B11601125.png)
2-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-8-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate is an organic compound with a complex structure that includes a fluorophenyl group, a quinoline ring, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with an appropriate amine to form the quinoline ring. Finally, the acetate ester is introduced through esterification with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert double bonds to single bonds or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
科学的研究の応用
2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
作用機序
8-アセチル-2-[(E)-2-(4-フルオロフェニル)エテニル]キノリンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を変化させる可能性があります。たとえば、活性部位またはアロステリック部位に結合することによって酵素活性を阻害し、生化学的経路を調節する可能性があります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似の化合物:
- 8-アセチル-2-[(E)-2-(3-フルオロフェニル)エテニル]キノリン
- 8-アセチル-2-[(E)-2-(4-クロロフェニル)エテニル]キノリン
- 8-アセチル-2-[(E)-2-(4-メチルフェニル)エテニル]キノリン
比較:
- フッ素置換: 8-アセチル-2-[(E)-2-(4-フルオロフェニル)エテニル]キノリンにおけるフッ素原子の存在は、その電子求引性を高め、その反応性と結合親和性に影響を与え、クロロまたはメチル置換アナログと比較して影響を与える可能性があります。
類似化合物との比較
Similar Compounds
tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate: This compound shares the fluorophenyl group and has a similar ester functionality but differs in the core structure.
1-(4-Fluorophenyl)-2-phenyl-ethanone: Another compound with a fluorophenyl group, but with a simpler structure and different functional groups.
Uniqueness
2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate is unique due to its combination of a quinoline ring and an acetate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
特性
分子式 |
C19H14FNO2 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC名 |
[2-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-8-yl] acetate |
InChI |
InChI=1S/C19H14FNO2/c1-13(22)23-18-4-2-3-15-8-12-17(21-19(15)18)11-7-14-5-9-16(20)10-6-14/h2-12H,1H3/b11-7+ |
InChIキー |
KIQGKSLFRYTHNJ-YRNVUSSQSA-N |
異性体SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(C=C3)F |
正規SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11601045.png)
![Butyl 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11601065.png)
![ethyl (5Z)-5-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11601071.png)

![(5Z)-2-(4-butoxyphenyl)-5-[3-methoxy-4-(2-methylpropoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601100.png)
![1-(butan-2-yl)-3-hydroxy-4-[4-(pentyloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11601102.png)
![6-imino-5-(4-methylphenyl)sulfonyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11601105.png)
![Methyl 2-(3-benzyl-5-{[(4-methoxyphenyl)carbamoyl]methyl}-4-oxo-2-sulfanylideneimidazolidin-1-YL)acetate](/img/structure/B11601112.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601120.png)
![3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11601128.png)
![(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601131.png)

![(5Z)-2-(4-tert-butylphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601145.png)
![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11601146.png)
